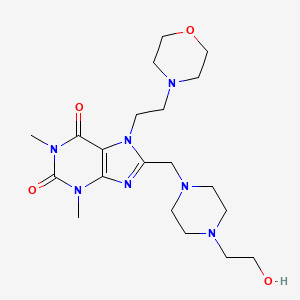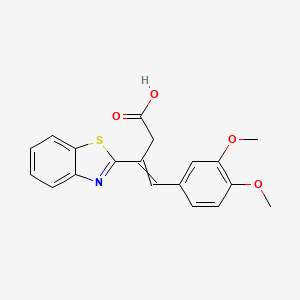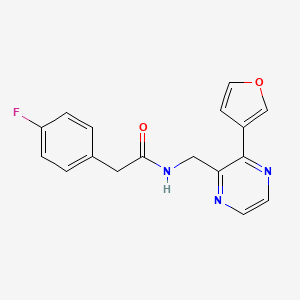
2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, also known as FPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of various acetamide derivatives, including compounds similar to 2-(4-fluorophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide, has been explored for their potential applications in medicinal chemistry and materials science. These compounds are often synthesized through reactions involving specific substitutions on the pyrazole ring and further functionalization to explore their biological activities or physicochemical properties. Structural characterization is typically achieved through techniques such as NMR, IR, Mass spectrometry, and X-ray crystallography, providing insights into their potential applications based on molecular architecture (Nayak et al., 2014).
Biological Activity and Potential Therapeutic Applications
The exploration of acetamide derivatives, similar in structure to this compound, has revealed significant anti-inflammatory, antimicrobial, and anticancer activities. These activities are primarily attributed to the specific interactions of these compounds with biological targets, leading to the modulation of biological pathways involved in disease progression. For instance, the anti-inflammatory properties of some derivatives have been highlighted through in vitro and in vivo assays, suggesting their potential as therapeutic agents for treating inflammatory diseases (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-12(2-4-14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSGCRGVPUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)
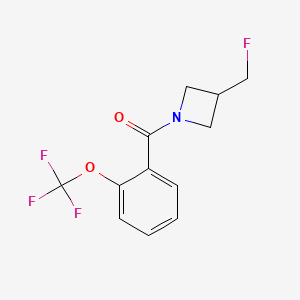
![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)
![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)
![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)
![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)
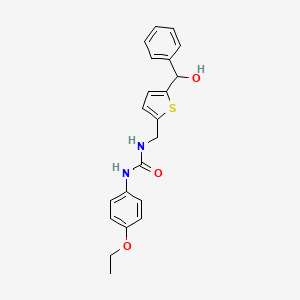
![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)
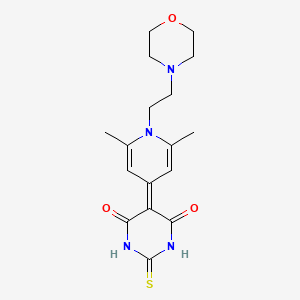
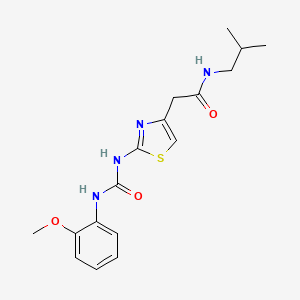
![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
